molecular formula C12H16O3 B2717186 4-(Hydroxymethyl)phenyl 3-methylbutanoate CAS No. 1260836-04-1

4-(Hydroxymethyl)phenyl 3-methylbutanoate

Cat. No.: B2717186
CAS No.: 1260836-04-1
M. Wt: 208.257
InChI Key: VFXZWSDQZZDPMR-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)phenyl 3-methylbutanoate: is an organic compound with the molecular formula C12H16O3 It is characterized by a phenyl ring substituted with a hydroxymethyl group and an ester functional group derived from 3-methylbutanoic acid

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of esterification and hydrolysis reactions.

Biology:

  • Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the formulation of fragrances and flavoring agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)phenyl 3-methylbutanoate typically involves the esterification of 4-(hydroxymethyl)phenol with 3-methylbutanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The ester functional group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 4-(Carboxymethyl)phenyl 3-methylbutanoate.

    Reduction: 4-(Hydroxymethyl)phenyl 3-methylbutanol.

    Substitution: 4-(Hydroxymethyl)-2-nitrophenyl 3-methylbutanoate (nitration product).

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)phenyl 3-methylbutanoate involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release the active phenol and carboxylic acid derivatives, which may interact with enzymes or receptors in biological systems. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s bioactivity.

Comparison with Similar Compounds

    4-(Hydroxymethyl)phenyl acetate: Similar structure but with an acetate ester instead of a 3-methylbutanoate ester.

    4-(Hydroxymethyl)phenyl propanoate: Similar structure but with a propanoate ester instead of a 3-methylbutanoate ester.

Uniqueness:

  • The presence of the 3-methylbutanoate ester imparts unique physicochemical properties, such as increased hydrophobicity and altered reactivity compared to its analogs.
  • The specific substitution pattern on the phenyl ring can influence the compound’s interaction with biological targets, making it distinct in its bioactivity profile.

Properties

IUPAC Name

[4-(hydroxymethyl)phenyl] 3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-9(2)7-12(14)15-11-5-3-10(8-13)4-6-11/h3-6,9,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXZWSDQZZDPMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1=CC=C(C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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